2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one
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Overview
Description
2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and further functionalization to introduce the phenacylamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one
- 6-Hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one
Uniqueness
2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one is unique due to the presence of the phenacylamino group, which can significantly alter its biological activity and chemical properties compared to other quinazolinone derivatives.
Properties
CAS No. |
24295-73-6 |
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Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one |
InChI |
InChI=1S/C24H21N3O2/c1-16-8-6-7-11-22(16)27-17(2)26-21-14-19(12-13-20(21)24(27)29)25-15-23(28)18-9-4-3-5-10-18/h3-14,25H,15H2,1-2H3 |
InChI Key |
LJRASRSYADHMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)NCC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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